molecular formula C15H21N3 B11797455 (R)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine

(R)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine

Numéro de catalogue: B11797455
Poids moléculaire: 243.35 g/mol
Clé InChI: ZMZMAYUKFNOPOD-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral organic compound that features a benzimidazole ring fused with a cyclohexyl group and an ethanamine side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.

    Ethanamine Side Chain Addition: The ethanamine side chain can be added through a reductive amination reaction using an appropriate aldehyde and ammonia or an amine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole ring or the ethanamine side chain.

    Reduction: Reduction reactions may target the benzimidazole ring or the cyclohexyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole ring or the ethanamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Applications De Recherche Scientifique

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemistry: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)propanamine
  • ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)butanamine
  • ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)methanamine

Uniqueness

The uniqueness of ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine lies in its specific structural features, such as the length of the ethanamine side chain and the presence of the cyclohexyl group, which may confer distinct chemical and biological properties compared to its analogs.

Propriétés

Formule moléculaire

C15H21N3

Poids moléculaire

243.35 g/mol

Nom IUPAC

(1R)-1-(1-cyclohexylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C15H21N3/c1-11(16)15-17-13-9-5-6-10-14(13)18(15)12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8,16H2,1H3/t11-/m1/s1

Clé InChI

ZMZMAYUKFNOPOD-LLVKDONJSA-N

SMILES isomérique

C[C@H](C1=NC2=CC=CC=C2N1C3CCCCC3)N

SMILES canonique

CC(C1=NC2=CC=CC=C2N1C3CCCCC3)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.